
Octakis(3-chloropropyl)octasilsesquioxane
Vue d'ensemble
Description
Octakis(3-chloropropyl)octasilsesquioxane is a type of silsesquioxane, a class of compounds that have a cubic structure with silicon and oxygen atoms forming the cube vertices . It is characterized by eight 3-chloropropyl groups attached to the silicon atoms .
Synthesis Analysis
The synthesis of Octakis(3-chloropropyl)octasilsesquioxane is based on a two-stage hydrolytic condensation of 3-chloropropyltrimethoxysilane . The process is conducted in a methanolic solution, with the first stage being acid hydrolysis and the second stage condensation in the presence of di-n-butyltin dilaurate as a catalyst .Molecular Structure Analysis
The molecular formula of Octakis(3-chloropropyl)octasilsesquioxane is C24H48Cl8O12Si8 . It has a cubic structure formed by silicon and oxygen atoms, with eight 3-chloropropyl groups attached to the silicon atoms .Chemical Reactions Analysis
Octakis(3-chloropropyl)octasilsesquioxane can undergo halogen exchange reactions in a one-pot synthesis to obtain more reactive halide compounds . Factors such as metal halides, solvent effects, phase transfer catalysts, alkylating agent, and reaction times play important roles in these reactions .Physical And Chemical Properties Analysis
Octakis(3-chloropropyl)octasilsesquioxane can undergo reversible thermally induced phase transitions in the solid state . The phase behavior has been studied with differential scanning calorimetry (DSC), X-ray diffraction, dielectric relaxation spectroscopy (DRS), and nuclear magnetic resonance spectroscopy in the solid state (SS NMR), as well as positron annihilation lifetime spectroscopy (PALS) and polarized optical microscopy (POM) .Applications De Recherche Scientifique
Synthesis and Characterization
Octakis(3-chloropropyl)octasilsesquioxane has been synthesized using a two-stage hydrolytic condensation of 3-chloropropyltrimethoxysilane. This method is more rapid and yields a comparable product to traditional methods. The process involves acid hydrolysis followed by condensation with di-n-butyltin dilaurate as a catalyst (Marciniec et al., 2008).
Functionalization of Silsesquioxanes
The functionalization of polyhedral oligomeric silsesquioxane (POSS) via nucleophilic substitution of chlorine atoms has been enabled by a new synthesis method of octakis(3-chloropropyl)octasilsesquioxane. This allows the creation of various functionalized silsesquioxanes, characterized by spectroscopic methods and elemental analysis (Dutkiewicz et al., 2009).
Application in Nanocomposites
The synthesis of octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) via direct hydrosilylation has been demonstrated, with applications as a precursor to organic/inorganic nanocomposites. This product can be converted to its octamethacrylate derivative, showing potential in thermal and UV/vis curable precursors (Zhang and Laine, 2000).
Organofunctionalization for Sensor Applications
A study describes the organofunctionalization of octakis(3-chloropropyl)octasilsesquioxane with various agents, leading to its application in the chronoamperometric detection of L-Dopamine. The functionalized silsesquioxane was characterized by several analytical techniques, demonstrating its potential in sensor technology (Fernandes et al., 2018).
Halogen Exchange Synthesis
The synthesis of more reactive halide compounds, like octakis(3-bromopropyl)octasilsesquioxane and octakis(3-iodopropyl)octasilsesquioxane, is achieved by halogen exchange reactions starting from octakis(3-chloropropyl)octasilsesquioxane. This study highlights the roles of various factors in the synthesis process (Ervithayasuporn et al., 2013).
Solid-State Dynamics and Transformations
Research on octakis(3-chloropropyl)octasilsesquioxane has revealed its ability to undergo reversible thermally induced phase transitions in the solid state. This property is significant for the molecular design of advanced hybrid materials capable of such transformations (Kowalewska et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of Octa(|A-Chloropropyl) Poss, also known as Octakis(3-chloropropyl)octasilsesquioxane or Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octakis(3-chloropropyl)-, are metallic ions, specifically Cu2+ and Ni2+ . These ions play crucial roles in various biochemical processes, including enzymatic reactions and electron transport.
Mode of Action
Octa(|A-Chloropropyl) Poss interacts with its targets through a process known as sorption . The compound has a specific sorption capacity for metallic ions, which increases in the following solvent order: water < ethanol < 42% ethanol < ketone .
Result of Action
The primary result of Octa(|A-Chloropropyl) Poss’s action is the sorption of metallic ions . This can lead to changes in the concentration of these ions in the environment, potentially affecting various molecular and cellular processes.
Action Environment
The action of Octa(|A-Chloropropyl) Poss is influenced by environmental factors such as the presence of different solvents . Its sorption capacity for metallic ions increases in environments with certain solvents, suggesting that these solvents enhance the compound’s efficacy .
Orientations Futures
Octakis(3-chloropropyl)octasilsesquioxane and its derivatives have potential applications in the development of antifouling systems . The results reported on hexylimidazolium-based POSS further deepen the knowledge of quaternary ammonium salts (QASs) formulations which can be used as antifouling compounds .
Propriétés
IUPAC Name |
1,3,5,7,9,11,13,15-octakis(3-chloropropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48Cl8O12Si8/c25-9-1-17-45-33-46(18-2-10-26)36-49(21-5-13-29)38-47(34-45,19-3-11-27)40-51(23-7-15-31)41-48(35-45,20-4-12-28)39-50(37-46,22-6-14-30)43-52(42-49,44-51)24-8-16-32/h1-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGINHDXPKEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48Cl8O12Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octakis(3-chloropropyl)octasilsesquioxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate](/img/structure/B3107592.png)
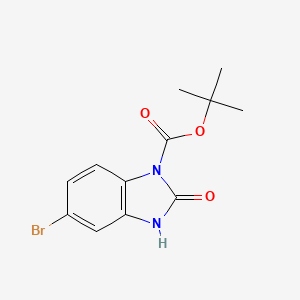
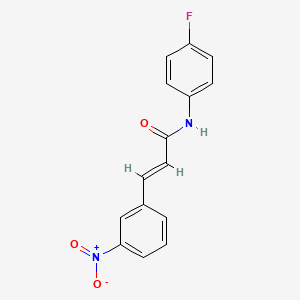
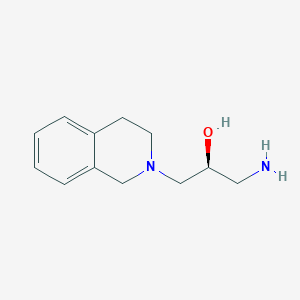
![9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B3107625.png)
![(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine](/img/structure/B3107635.png)
![5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3107650.png)
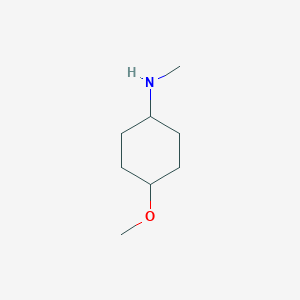
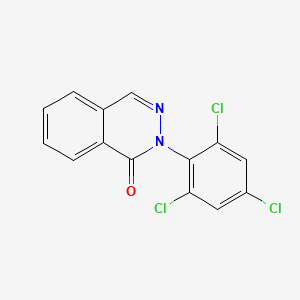


![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)
![Butyl[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3107674.png)